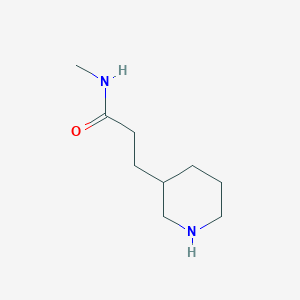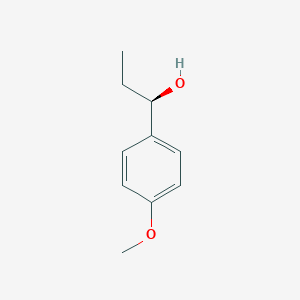![molecular formula C13H20N6O B174994 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol CAS No. 158982-16-2](/img/structure/B174994.png)
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol, also known as MPEP, is a compound that has been extensively studied in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed in the central nervous system. We will also explore future directions for MPEP research.
Mechanism of Action
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol reduces the excitability of neurons and inhibits the release of glutamate, the primary excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, suggesting that it may have neuroprotective properties. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol research. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Synthesis Methods
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol can be synthesized using a multi-step process. The first step involves the protection of the amino group of 2-aminoethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield (tert-butyldimethylsilyl)oxyethylamine. The second step involves the reaction of (tert-butyldimethylsilyl)oxyethylamine with 9-methylguanine to produce 2-[[9-methyl-6-(tert-butyldimethylsilyloxy)purin-2-yl]amino]ethanol. The final step involves the deprotection of the tert-butyldimethylsilyl group using tetra-n-butylammonium fluoride (TBAF) to yield 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Scientific Research Applications
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for a variety of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, anxiety, depression, and addiction. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to improve cognitive function and memory in animal models.
properties
CAS RN |
158982-16-2 |
|---|---|
Product Name |
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
Molecular Formula |
C13H20N6O |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-[[9-methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H20N6O/c1-9(2)4-5-14-11-10-12(19(3)8-16-10)18-13(17-11)15-6-7-20/h4,8,20H,5-7H2,1-3H3,(H2,14,15,17,18) |
InChI Key |
JABAKGBVYOEODD-UHFFFAOYSA-N |
SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



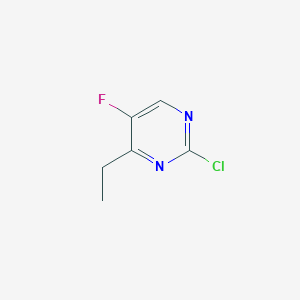

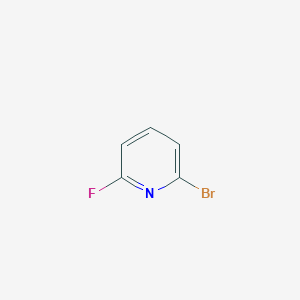

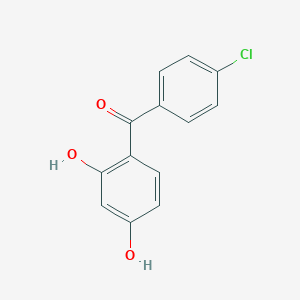
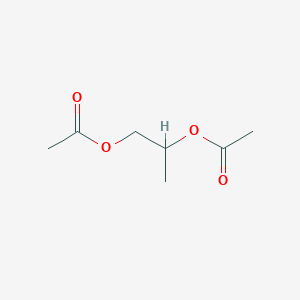
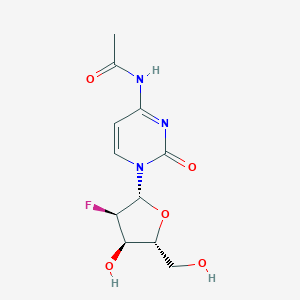
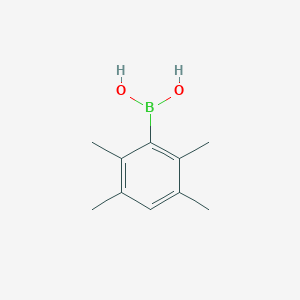
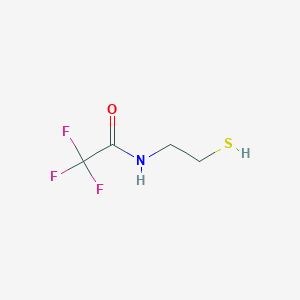

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
